5-Fluoro-6-methylindoline
CAS No.:
Cat. No.: VC16003437
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FN |
|---|---|
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | 5-fluoro-6-methyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
| Standard InChI Key | ZEVBZJUMEBHTBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCN2)C=C1F |
Introduction
Structural and Electronic Characteristics of 5-Fluoro-6-methylindoline
Molecular Architecture
The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). In 5-fluoro-6-methylindoline:
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Fluorine at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic π-system.
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Methyl at position 6 provides steric bulk and modest electron donation via hyperconjugation.
The nonplanar geometry of the saturated pyrrolidine ring reduces conjugation compared to indole, altering electronic transitions and redox behavior .
Table 1: Predicted Physicochemical Properties of 5-Fluoro-6-methylindoline
Spectroscopic Signatures
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NMR:
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¹H NMR: Deshielding of H-4 and H-7 protons due to fluorine’s inductive effect. Methyl protons at δ ~2.3 ppm (singlet).
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¹³C NMR: C-5 (C-F) at δ ~160 ppm (d, J = 250 Hz); C-6 (CH3) at δ ~20 ppm.
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Synthetic Strategies for 5-Fluoro-6-methylindoline
Retrosynthetic Analysis
Two primary routes are plausible:
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Fischer Indole Synthesis: Condensation of 4-fluoro-5-methylphenylhydrazine with a ketone (e.g., acetone), followed by cyclization under acidic conditions .
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Direct Functionalization of Indoline: Sequential electrophilic substitution introducing fluorine and methyl groups.
Stepwise Synthesis via Fischer Indole Approach
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Preparation of 4-Fluoro-5-methylaniline:
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Nitration of 3-fluorotoluene, followed by reduction (Fe/HCl).
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Hydrazine Formation:
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Diazotization of 4-fluoro-5-methylaniline with NaNO₂/HCl, then reduction with SnCl₂.
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Cyclization:
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Reaction with levulinic acid (or equivalent ketone) in polyphosphoric acid yields 5-fluoro-6-methylindoline.
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Challenges:
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Regioselectivity: Competing substitution at adjacent positions requires careful control of reaction conditions.
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Purification: Column chromatography with silica gel or alumina is critical due to similar polarities of byproducts .
Physicochemical and Reactivity Profiles
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).
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Photostability: Fluorine’s high electronegativity reduces susceptibility to UV-induced degradation compared to non-fluorinated indolines .
Reactivity in Electrophilic Substitution
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Directed Ortho-Metalation: The fluorine atom directs lithiation to the 4-position, enabling functionalization (e.g., bromination).
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Nucleophilic Aromatic Substitution: Limited due to fluorine’s strong σ-withdrawal but feasible under forcing conditions (e.g., NH3 at 200°C).
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